molecular formula C3H5N5O B1393720 5-Amino-1,3,4-oxadiazole-2-carboximidamide CAS No. 1255147-19-3

5-Amino-1,3,4-oxadiazole-2-carboximidamide

Cat. No. B1393720
M. Wt: 127.11 g/mol
InChI Key: IVMIZMPGFHHODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Amino-1,3,4-oxadiazole-2-carboximidamide” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves the reaction of acylhydrazides with various reagents . For instance, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, including “5-Amino-1,3,4-oxadiazole-2-carboximidamide”, often reveals intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bonds .


Chemical Reactions Analysis

1,3,4-Oxadiazoles can undergo various chemical reactions. For instance, 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles can be efficiently synthesized in high yields by treating 1,3,4-oxadiazoles with aryl or alkenyl halides, respectively, in the presence of copper (II) oxide nanoparticles .


Physical And Chemical Properties Analysis

Oxadiazoles, including “5-Amino-1,3,4-oxadiazole-2-carboximidamide”, are known for their versatility in the field of drug discovery . They possess hydrogen bond acceptor properties owing to the electronegativities of nitrogen and oxygen .

Scientific Research Applications

  • Pharmacological Activity

    • Field : Medicine
    • Application : 1,3,4-oxadiazole derivatives have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters and carboxamides .
    • Methods : The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecule planning because of their privileged structure, which has enormous biological potential .
    • Results : Two examples of compounds containing the 1,3,4-oxadiazole unit currently used in clinical medicine are: Raltegravir ®, an antiretroviral drug, and Zibotentan ®, an anticancer agent .
  • Antimicrobial Activity

    • Field : Medicine
    • Application : The compound containing 1,3,4-oxadiazole showed stronger or comparable activity against Pseudomonas aeruginosa and Staphylococcus aureus than the reference drugs (ciprofloxacin and amoxicillin) .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The compound showed stronger or comparable antimicrobial activity against certain strains of bacteria .
  • Agricultural Applications

    • Field : Agriculture
    • Application : Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : These compounds have been successfully used in modern agriculture .
  • Antiviral Activity

    • Field : Medicine
    • Application : Some 1,3,4-oxadiazole derivatives have shown antiviral properties .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The compound showed antiviral activity against certain strains of viruses .
  • Antihypertensive Activity

    • Field : Medicine
    • Application : Some 1,3,4-oxadiazole derivatives have shown antihypertensive properties .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The compound showed antihypertensive activity .
  • Antidiabetic Activity

    • Field : Medicine
    • Application : Some 1,3,4-oxadiazole derivatives have shown antidiabetic properties .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The compound showed antidiabetic activity .
  • Anti-HIV Activity

    • Field : Medicine
    • Application : Some 1,3,4-oxadiazole derivatives have shown anti-HIV properties .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The compound showed anti-HIV activity against certain strains of HIV .
  • Anti-Tubercular Activity

    • Field : Medicine
    • Application : Some 1,3,4-oxadiazole derivatives have shown anti-tubercular properties .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The compound showed anti-tubercular activity .
  • Anti-Fungal Activity

    • Field : Medicine
    • Application : Some 1,3,4-oxadiazole derivatives have shown anti-fungal properties .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The compound showed anti-fungal activity against certain strains of fungi .

properties

IUPAC Name

5-amino-1,3,4-oxadiazole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c4-1(5)2-7-8-3(6)9-2/h(H3,4,5)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMIZMPGFHHODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258987
Record name 1,3,4-Oxadiazole-2-carboximidamide, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,3,4-oxadiazole-2-carboximidamide

CAS RN

1255147-19-3
Record name 1,3,4-Oxadiazole-2-carboximidamide, 5-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole-2-carboximidamide, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1,3,4-oxadiazole-2-carboximidamide
Reactant of Route 2
5-Amino-1,3,4-oxadiazole-2-carboximidamide
Reactant of Route 3
5-Amino-1,3,4-oxadiazole-2-carboximidamide
Reactant of Route 4
5-Amino-1,3,4-oxadiazole-2-carboximidamide
Reactant of Route 5
5-Amino-1,3,4-oxadiazole-2-carboximidamide
Reactant of Route 6
5-Amino-1,3,4-oxadiazole-2-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.